molecular formula C12H19N3O4S B4583335 ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate

ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate

Cat. No.: B4583335
M. Wt: 301.36 g/mol
InChI Key: UNDBHXOUZZLOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with a sulfonyl group and a piperidinecarboxylate ester, making it a valuable scaffold for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate involves its interaction with biological targets through its sulfonyl and ester groups. These functional groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate is unique due to its combination of a pyrazole ring, sulfonyl group, and piperidinecarboxylate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 1-(1-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-3-19-12(16)10-4-6-15(7-5-10)20(17,18)11-8-13-14(2)9-11/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDBHXOUZZLOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.